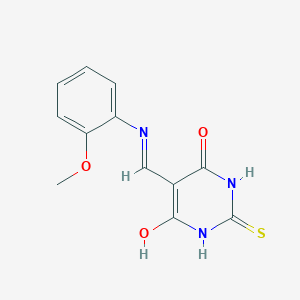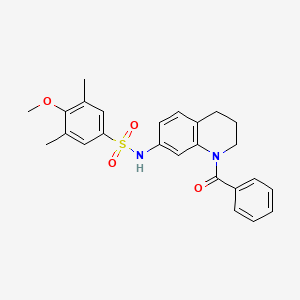
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine” seems to be a complex organic compound. It likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is known to be a part of many biologically active compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, a compound with a pyrazole ring was synthesized from acetylacetone and hydrazine . Another compound, Bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)picolinato-κ2N,O] iron(II) tetrahydrate, was synthesized by 6-(3, 5-dimethyl-1H-pyrazol-1-yl)picolinic acid (DPPA) in a mixed solvent of water and methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . For example, the structure of Bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)picolinato-κ2N,O] iron(II) tetrahydrate was determined by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- A study by (Adib et al., 2014) describes a one-pot, three-component synthesis of compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine, highlighting solvent-free conditions and excellent yields.
- (Xu et al., 2012) discuss the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, including structural analysis through X-ray diffraction, revealing intermolecular hydrogen bonds and π–π interactions.
- In (Shawish et al., 2021)'s work, new s-triazine derivatives incorporating pyrazole were synthesized, with molecular structures investigated using X-ray crystallography and DFT calculations.
Multicomponent Molecular Solids and Crystal Structures :
- (Wang et al., 2014) studied the formation of novel crystals with a series of N-containing heterocycles, analyzing their crystal structures and hydrogen bonds, which is relevant for understanding the assembly of such compounds.
Catalysis and Reaction Mechanisms :
- (Rahmani et al., 2018) report on the efficient synthesis of pyridine-pyrimidines using a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate, indicating potential applications in catalysis.
Potential in Organic Syntheses :
- The work by (Yu et al., 1997) describes the preparation of 1-metalla-1,3,5,7-octatetraenes from (1-alkynyl) carbene complexes, providing insights into the role of pyrazole derivatives in organic syntheses involving transition metal complexes.
Heterocyclic Synthesis :
- (Ho & Suen, 2013) discuss the synthesis of heterocyclic compounds incorporating a pyrimidine moiety, relevant to understanding the broader scope of heterocyclic chemistry involving pyrazole derivatives.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine, is a complexing ligand that primarily targets trivalent actinide cations . These targets play a crucial role in the separation of actinide (III) and lanthanide (III) elements .
Mode of Action
The compound interacts with its targets by forming 1:1 complexes . This is unlike the 1:3 complex formation observed for 2,6-ditriazinylpyridine (BTP) systems . The equilibrium constant for curium complex formation with this compound was determined to be log K= 2.80, similar to that for nitrate .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in the separation of actinide (III) and lanthanide (III) elements . The downstream effects of these interactions include changes in the extraction performance and selectivity for trivalent actinide cations over lanthanides .
Result of Action
The result of the compound’s action is the formation of 1:1 complexes with trivalent actinide cations . This leads to changes in the extraction performance and selectivity for these cations over lanthanides .
Action Environment
Environmental factors such as pH and the presence of certain solvents can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylethyl)-1,2,4,5-tetrazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-11-10-12(2)22(21-11)15-19-17-14(18-20-15)16-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRLECRDZRKYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2957743.png)



![4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957751.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid](/img/structure/B2957753.png)

![2,4,7,8-Tetramethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2957755.png)
![3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2957756.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2957761.png)
